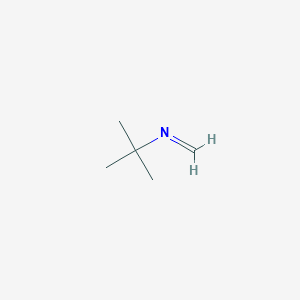

tert-Butylazomethine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(2,3)6-4/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUCYDXEFFBUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065689 | |

| Record name | 2-Propanamine, 2-methyl-N-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13987-61-6 | |

| Record name | 2-Methyl-N-methylene-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13987-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylazomethine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-N-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylene-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLAZOMETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW8995TTJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butylazomethine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butylazomethine, also known as N-methylene-tert-butylamine. This key synthetic intermediate is valuable in organic chemistry and drug development. This document details the prevalent synthetic methodologies, including reaction mechanisms, experimental protocols, and characterization data. Quantitative data is presented in structured tables for clarity, and key transformations are illustrated with diagrams to facilitate understanding.

Introduction

This compound (N-methylene-tert-butylamine) is a reactive imine that serves as a versatile building block in organic synthesis. Its utility stems from the presence of the sterically demanding tert-butyl group, which can direct the stereochemical outcome of reactions, and the reactive carbon-nitrogen double bond, which participates in a variety of chemical transformations. This guide focuses on the practical synthesis of this compound, providing detailed procedures and characterization data to enable its successful preparation in a laboratory setting.

Synthetic Methodologies

The most common and practical approach to the synthesis of this compound involves the condensation reaction between a primary amine (tert-butylamine) and an aldehyde or its equivalent. While several aldehydes could theoretically be used, formaldehyde is the requisite carbonyl compound for the synthesis of N-methylene-tert-butylamine.

Synthesis from tert-Butylamine and Formaldehyde

The reaction of tert-butylamine with formaldehyde is the most direct route to this compound. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of formaldehyde, followed by dehydration to form the imine. Due to the gaseous nature of formaldehyde, its polymeric form, paraformaldehyde, or an aqueous solution (formalin) are commonly used.

Reaction Pathway:

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on established procedures for analogous imine formations.

Synthesis of this compound from tert-Butylamine and Paraformaldehyde

This procedure is adapted from analogous imine synthesis and represents a robust method for the preparation of this compound.

Materials:

-

tert-Butylamine

-

Paraformaldehyde

-

Anhydrous potassium carbonate

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel (optional)

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 equivalent) and the anhydrous solvent.

-

Reagent Addition: To the stirred solution, add paraformaldehyde (1.0 to 1.2 equivalents) portion-wise. The reaction may be exothermic.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC-MS. If the reaction is slow, gentle heating may be applied.

-

Drying and Workup: After the reaction is complete, add anhydrous potassium carbonate to the mixture to remove water formed during the reaction and any unreacted starting materials. Stir for an additional 1-2 hours.

-

Filtration: Filter the mixture to remove the potassium carbonate and any solid byproducts.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure.

Experimental Workflow:

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| tert-Butylamine | C₄H₁₁N | 73.14 | 44-46 | 0.696 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | - | 1.46 |

| This compound | C₅H₁₁N | 85.15 | 87 | 0.74 |

Typical Reaction Parameters and Yields

| Parameter | Value |

| Molar Ratio (tert-Butylamine:Formaldehyde) | 1 : 1.1 |

| Solvent | Diethyl Ether |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a set of signals for the methylene (=CH₂) protons. The chemical shift of the tert-butyl protons will be in the upfield region, typically around 1.1-1.3 ppm. The methylene protons will appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons of the tert-butyl group, and a signal for the methylene carbon of the imine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1650-1690 cm⁻¹. The C-H stretching vibrations of the tert-butyl group will be observed around 2850-3000 cm⁻¹.

Safety Considerations

-

tert-Butylamine: is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Paraformaldehyde: is a flammable solid and is harmful if swallowed or inhaled. Avoid creating dust.

-

This compound: As an imine, it is likely to be moisture-sensitive and may be irritating. Handle with care in a fume hood.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that can be readily accomplished in a standard laboratory setting. The condensation of tert-butylamine with formaldehyde (or its equivalents) provides a direct route to this valuable synthetic intermediate. This guide provides the necessary details for its successful preparation, purification, and characterization, empowering researchers and scientists in their synthetic endeavors.

An In-depth Technical Guide to the Chemical Properties of tert-Butylazomethine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tert-butylazomethine (N-tert-butylmethanimine), a sterically hindered aliphatic imine. This document details its physical and chemical characteristics, spectroscopic signature, synthesis, and key reactivity, making it a valuable resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is a volatile and reactive organic compound. Its bulky tert-butyl group significantly influences its chemical behavior, imparting steric hindrance and stabilizing the imine functionality.

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 85.15 g/mol |

| CAS Number | 13987-61-6 |

| IUPAC Name | N-tert-butylmethanimine |

| Synonyms | tert-Butylformaldimine, N-Methylene-tert-butylamine |

| Boiling Point | 87 °C |

| Density | 0.71 g/mL |

| Flash Point | -3 °C |

| pKa (Predicted) | 7.20 ± 0.50 |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected and reported spectroscopic data.

Note: Specific experimental spectra for this compound are not widely available in public databases. The following data is based on theoretical predictions and analysis of similar compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region of the spectrum. |

| ¹³C NMR | Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the C=N double bond. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the C=N stretching vibration. |

| Mass Spectrometry (MS) | The molecular ion peak is expected. A primary fragmentation pathway involves the cleavage of the bond between the tert-butyl group and the nitrogen atom, leading to a highly stable tert-butyl cation, which would result in a prominent peak at an m/z of 57.[1] |

Synthesis and Reactivity

Synthesis

The most common method for synthesizing this compound is the acid-catalyzed condensation of tert-butylamine with a carbonyl compound, typically formaldehyde.[1] This reaction proceeds through a multi-step mechanism.

Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the imine carbon. The bulky tert-butyl group provides steric hindrance, influencing the stereochemical outcome of reactions.

-

Nucleophilic Addition: The C=N double bond is susceptible to nucleophilic attack at the carbon atom. This is a fundamental reaction of imines.[1]

-

Oxidation: this compound can be oxidized to form 2-tert-butyl-oxaziridine, a useful synthetic intermediate.[1] This reaction is analogous to the epoxidation of alkenes.

-

Reduction: The imine functionality can be reduced to the corresponding secondary amine.

-

Ligand Formation: It serves as a precursor for the synthesis of sterically hindered ligands used in transition-metal catalysis.[1]

References

An In-depth Technical Guide to the Molecular Structure of tert-Butylazomethine

Abstract: This technical guide provides a detailed examination of the molecular structure of tert-butylazomethine (N-tert-butylmethanimine). In the absence of direct experimental gas-phase structural data for this specific molecule, this document synthesizes information from computational chemistry studies and provides a comparative analysis with experimentally determined structures of analogous imines. It includes a summary of theoretical structural parameters, detailed experimental protocols for its synthesis and potential structural determination, and logical workflow diagrams to illustrate key processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as N-tert-butylmethanimine, is an aliphatic imine or Schiff base with the chemical formula C₅H₁₁N. The presence of a bulky tert-butyl group attached to the nitrogen atom imparts significant steric hindrance and influences its electronic properties and reactivity. This makes it a valuable synthon in organic chemistry.

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. The primary methods for determining the structure of free molecules in the gas phase are gas-phase electron diffraction (GED) and microwave spectroscopy. While these techniques have been applied to numerous small molecules, a specific study detailing the definitive molecular geometry of this compound has not been prominently reported in scientific literature.

Therefore, this guide presents the molecular structure based on high-level computational models and draws comparisons with closely related, experimentally characterized molecules to provide a robust and scientifically grounded overview.

Theoretical Molecular Structure of this compound

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides highly accurate predictions of molecular geometries. The data presented below represents a typical set of structural parameters for this compound, optimized computationally. These values offer a reliable model of the molecule's gas-phase structure.

Data Presentation: Calculated Structural Parameters

The key geometric parameters for this compound, including bond lengths, bond angles, and a critical dihedral angle, are summarized in the table below.

| Parameter | Atoms Involved | Value (Calculated) |

| Bond Lengths (Å) | ||

| C=N | 1.275 | |

| N-C(tert-butyl) | 1.470 | |

| C(tert-butyl)-C(methyl) | 1.540 (avg.) | |

| C-H (methylene) | 1.090 (avg.) | |

| C-H (methyl) | 1.095 (avg.) | |

| Bond Angles (°) | ||

| C=N-C | 118.5 | |

| N-C-C | 109.5 (avg.) | |

| C-C-C | 109.5 (avg.) | |

| Dihedral Angle (°) | ||

| C-N-C-C | ~180 (anti-periplanar) |

Note: These values are representative of results from DFT calculations (e.g., B3LYP/6-31G(d) level of theory) and provide a strong theoretical basis for the molecule's structure.

Molecular Structure Visualization

The following diagram illustrates the predicted three-dimensional structure of this compound with constituent atoms labeled.

Caption: Predicted molecular structure of this compound.

Experimental Protocols

While a dedicated structural study on this compound is not available, this section provides established, general protocols for its synthesis and for the analytical techniques that would be employed for its structural characterization.

Synthesis of this compound

The most common method for synthesizing imines is the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, this involves the reaction of tert-butylamine with formaldehyde.

Reaction: (CH₃)₃CNH₂ + CH₂O → (CH₃)₃CN=CH₂ + H₂O

Materials:

-

tert-Butylamine

-

Formaldehyde (typically as a 37% aqueous solution, formalin)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Diethyl ether (or other suitable organic solvent)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butylamine. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Formaldehyde: While stirring vigorously, slowly add an equimolar amount of aqueous formaldehyde solution dropwise to the cooled amine. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add anhydrous potassium carbonate to saturate the aqueous layer, which helps to "salt out" the organic product and acts as a drying agent.

-

Solvent Extraction: Extract the product into diethyl ether. Perform the extraction three times to ensure complete recovery.

-

Drying: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Protocols for Structural Determination

The following are generalized protocols for the two primary gas-phase structural determination techniques.

A. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of small molecules in the vapor phase, providing information on bond lengths, angles, and torsional angles.

Methodology:

-

Sample Introduction: The purified liquid sample of this compound is vaporized in a high-vacuum chamber (typically 10⁻⁷ mbar).

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 60 keV) is passed through the gas-phase sample.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a combination of atomic scattering and molecular scattering.

-

Detection: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of concentric rings of varying intensity.

-

Data Analysis:

-

The radial distribution of scattering intensity is measured.

-

A theoretical scattering intensity curve is calculated based on an initial assumed molecular geometry.

-

The parameters of the theoretical model (bond lengths, angles) are refined using a least-squares fitting procedure to match the experimental curve.

-

This refinement yields the final molecular structure.

-

B. Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. It provides extremely precise rotational constants, from which the molecular geometry can be derived.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into a high-vacuum sample cell, where it exists as a low-pressure gas.

-

Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Absorption and Detection: When the frequency of the radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. A detector measures the absorption as a function of frequency, producing a spectrum of sharp absorption lines.

-

Spectral Assignment: The observed transition frequencies are assigned to specific quantum number changes (J, K).

-

Determination of Rotational Constants: The assigned frequencies are fitted to a Hamiltonian model to determine the molecule's principal moments of inertia (Iₐ, Iₑ, I𝒸) and thus its rotational constants (A, B, C).

-

Structural Determination: To obtain a complete structure, spectra of different isotopic species (e.g., ¹³C, ¹⁵N) are often measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the coordinates of each atom (Kraitchman's equations), yielding highly accurate bond lengths and angles.

Caption: Workflow for molecular structure determination methods.

An In-depth Technical Guide to tert-Butylazomethine (CAS 13987-61-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylazomethine (CAS No. 13987-61-6), also known as N-tert-Butylmethanimine. It details the compound's chemical and physical properties, synthesis, reactivity, and key applications in organic synthesis. The information is tailored for professionals in research and drug development who utilize specialized chemical intermediates.

Core Chemical and Physical Properties

This compound is a sterically hindered aliphatic aldimine.[1] Its bulky tert-butyl group influences its solubility in organic solvents and moderates its reactivity, which is advantageous for controlled chemical transformations.[1][2] The compound typically appears as a colorless liquid or a crystalline solid.[3] All pertinent quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13987-61-6 | [1][][5] |

| Molecular Formula | C₅H₁₁N | [3][][5][6] |

| Molecular Weight | 85.15 g/mol | [][5][6][7] |

| Density | 0.71 g/cm³ | [3][5] |

| Boiling Point | 63-65 °C or 87 °C | [3][5][6] |

| Flash Point | -3 °C | [3][5] |

| Vapor Pressure | 72.7 mmHg at 25°C | [6] |

| pKa (Predicted) | 7.20 ± 0.50 | [3][5] |

| Topological Polar Surface Area | 12.4 Ų | [6] |

| Synonyms | N-tert-Butylmethanimine, tert-Butylformaldimine, N-Methylene-tert-butylamine | [5][6][7] |

Safety, Handling, and Storage

This compound is a flammable and corrosive substance.[3] It can cause irritation and damage upon contact with the skin and eyes.[3]

-

Handling: Operations should be conducted in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory to prevent exposure.[3]

-

Storage: The compound should be stored in a cool, dry, and well-ventilated location.[3] It must be kept away from sources of ignition and oxidizing agents.[3] Recommended storage temperature is between 2-8°C in a refrigerator.[7]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the acid-catalyzed condensation of tert-butylamine with formaldehyde. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the imine product.[1]

Experimental Protocol: General Mechanism for Acid-Catalyzed Imine Formation

-

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of formaldehyde, which significantly increases the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack: The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the activated carbonyl carbon.[1] This step leads to the formation of a tetrahedral carbinolamine intermediate.[1]

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom.[1]

-

Dehydration: The resulting hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[1]

-

Iminium Ion Formation and Deprotonation: The departure of water generates a resonance-stabilized iminium ion. A base (such as another amine molecule) then removes a proton from the nitrogen to yield the final this compound product and regenerate the catalyst.[1] Water is typically removed via azeotropic distillation (e.g., with a Dean-Stark apparatus) to ensure a high yield.[1]

An alternative, though less detailed, method involves the reaction of tert-butylamine with methylene chloride in a suitable solvent under an inert atmosphere.[3]

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound serves as a valuable intermediate for synthesizing fine chemicals and pharmaceuticals.[] Its unique steric and electronic properties make it a versatile building block.[1]

Key Reactions and Applications

-

Nucleophilic Addition: The electrophilic carbon of the C=N bond is highly susceptible to attack by nucleophiles, a fundamental reaction of imines.[1] The steric hindrance from the tert-butyl group can be exploited to achieve high selectivity in these additions.[1]

-

Asymmetric Synthesis: It is a precursor for chiral auxiliaries, such as tert-butanesulfinyl imines, which are widely used in the stereoselective synthesis of complex nitrogen-containing molecules.[1][8]

-

Cycloaddition Reactions: It can be used to generate azomethine ylides in situ for 1,3-dipolar cycloaddition reactions.[] This method is a powerful tool for constructing five-membered nitrogen-containing heterocycles like pyrrolidines, which are common scaffolds in pharmaceuticals.[1][]

-

Ligand Design: The compound is a precursor for creating sterically demanding ligands for transition-metal catalysis, which can enable highly selective transformations such as C-H activation.[1]

-

Oxidation: Oxidation of this compound, for example with sodium hypochlorite, yields 2-tert-butyl-oxaziridine, an intermediate used in various chemical processes.[1]

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of the novel 4-aminoquinoline antimalarial drug GSK369796 (N-tert-Butyl Isoquine).[5]

Caption: Key reaction pathways and applications.

Conclusion

This compound is a foundational reagent in modern organic synthesis with significant utility in pharmaceutical and materials science research. Its distinct steric profile, conferred by the tert-butyl group, allows for high selectivity in a range of chemical transformations. From its role as a precursor to chiral auxiliaries and complex heterocycles to its direct application in the synthesis of antimalarial drugs, this compound continues to be an indispensable tool for chemists and drug development professionals.

References

- 1. This compound | 13987-61-6 | Benchchem [benchchem.com]

- 2. 13987-61-6(N-tert-Butylazomethine) | Kuujia.com [kuujia.com]

- 3. chembk.com [chembk.com]

- 5. This compound | 13987-61-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. tert-Butanesulfinimines: structure, synthesis and synthetic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Navigating the Spectral Landscape of tert-Butylazomethine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of tert-butylazomethine, also known as N-tert-butylmethanimine. Aimed at professionals in research and drug development, this document delves into the intricacies of its ¹H and ¹³C NMR spectra, offering detailed experimental protocols and clear data presentation to aid in structural elucidation and characterization.

Predicted and Comparative NMR Spectral Data

Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents a combination of predicted data from computational models and comparative data from structurally analogous compounds. This approach provides a robust framework for the interpretation of the NMR spectrum of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the protons of the tert-butyl group and the methylene protons of the azomethine group.

Table 1: Predicted and Comparative ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| (CH₃)₃C- | 1.1 - 1.3 | Singlet (s) | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet. This is consistent with experimental data for various N-tert-butyl amines where the chemical shift typically falls in this range. |

| CH₂=N- | 7.3 - 7.8 | Singlet (s) or two doublets (AB system) | The two protons on the imine carbon can be chemically equivalent, giving a singlet. However, depending on the rotational barrier around the C-N bond and the solvent, they could become diastereotopic and appear as an AB quartet. For simplicity, a singlet is often predicted. |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound is expected to show three signals corresponding to the methyl carbons and the quaternary carbon of the tert-butyl group, and the imine carbon.

Table 2: Predicted and Comparative ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) in ppm | Notes |

| (C H₃)₃C- | 28 - 30 | This range is typical for the methyl carbons of a tert-butyl group attached to a nitrogen atom. |

| (CH₃)₃C - | 50 - 55 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent nitrogen atom. |

| C H₂=N- | 155 - 165 | The imine carbon is significantly deshielded and appears in the characteristic downfield region for sp² hybridized carbons double-bonded to nitrogen. |

Experimental Protocol for NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, a volatile organic compound.

2.1. Sample Preparation

-

Analyte: this compound (handle in a fume hood due to its volatility and potential reactivity).

-

Solvent: Use a deuterated solvent appropriate for the analyte's solubility and chemical stability, such as Chloroform-d (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂).

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-10 mg/mL.

-

For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. To minimize evaporation of the volatile analyte, use a sealed NMR tube or a tube with a J. Young valve.

2.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16.

-

Spectral Width (SW): 10-12 ppm.

-

-

¹³C NMR Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on the concentration.

-

Spectral Width (SW): 200-220 ppm.

-

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with labeled nuclei for NMR analysis and a generalized workflow for the experimental process.

Conclusion

Unveiling the Molecular Blueprint: A Technical Guide to tert-Butylazomethine Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) expected in the electron ionization (EI) mass spectrum of tert-butylazomethine. The relative abundance is estimated based on the predicted stability of the fragment ions.

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance (Predicted) |

| 85 | [C5H11N]+• | Molecular Ion | Low to moderate |

| 70 | [C4H8N]+ | [M-CH3]+ | Moderate |

| 57 | [C4H9]+ | tert-butyl cation | High (Predicted Base Peak) |

| 42 | [C2H4N]+ | [CH2=N=CH2]+ | Moderate |

| 29 | [CH3N]+ | [H2C=NH2]+ | Moderate |

Theoretical Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to be driven by the formation of stable carbocations and radical species. The bulky tert-butyl group plays a significant role in directing the fragmentation pathways.

A primary fragmentation event is the cleavage of the C-N bond, leading to the formation of the highly stable tert-butyl cation. This fragment is anticipated to be the base peak in the spectrum due to its significant stability. Another prominent fragmentation pathway involves the loss of a methyl group from the molecular ion.

Experimental Protocols

While specific experimental data for this compound is not publicly available, a standard protocol for obtaining an electron ionization mass spectrum would involve the following methodology:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source would be the instrument of choice.

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be injected into the GC inlet. The GC would be equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) to ensure the separation of the analyte from any impurities.

Gas Chromatography Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp to 250 °C at a rate of 10-20 °C/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 20-200

-

Scan Rate: 2 scans/second

Data acquisition and processing would be performed using the instrument's dedicated software. The resulting mass spectrum would be analyzed to identify the molecular ion and the characteristic fragment ions.

Visualizing the Fragmentation

The following diagrams illustrate the logical relationships in the predicted fragmentation of this compound.

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

An In-depth Technical Guide on the Discovery and Chemistry of tert-Butylazomethine

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylazomethine, also known as N-tert-butylmethanimine, is a sterically hindered imine that serves as a valuable building block in organic synthesis. Its unique structural features, particularly the bulky tert-butyl group, impart distinct reactivity and stability, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and reaction chemistry of this compound, with a focus on experimental protocols and mechanistic insights.

Introduction

Azomethines, or Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. The C=N imine linkage is a versatile functional group that participates in a wide array of chemical transformations, making azomethines crucial intermediates in the synthesis of numerous organic compounds, metal complexes for catalysis, and biologically active molecules.[1]

This compound is an aliphatic aldimine distinguished by the presence of a bulky tert-butyl group attached to the nitrogen atom. This steric hindrance, coupled with the electron-donating nature of the tert-butyl group, stabilizes the imine and governs its reactivity, setting it apart from less hindered azomethines.[1] It is an important intermediate in the synthesis of pharmaceuticals, such as the antimalarial drug GSK369796 (N-tert-Butyl Isoquine).[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the condensation reaction between tert-butylamine and a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution. The reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the imine.

Experimental Protocol: Synthesis of this compound

While a specific protocol for this compound from a peer-reviewed preparative organic chemistry journal was not found in the conducted search, a general procedure can be adapted from the synthesis of structurally similar imines. The following is a representative experimental protocol based on the reaction of tert-butylamine with paraformaldehyde.

Materials:

-

tert-Butylamine

-

Paraformaldehyde

-

Anhydrous potassium carbonate

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine and a suitable anhydrous solvent such as diethyl ether.

-

Slowly add paraformaldehyde to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

Upon completion, add an anhydrous drying agent, such as potassium carbonate, to the reaction mixture to remove the water formed during the reaction and any unreacted starting materials.

-

Stir the mixture for an additional hour.

-

Filter the mixture to remove the drying agent and any solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation.

Physicochemical and Spectroscopic Data

A comprehensive search of available literature and chemical databases did not yield a complete set of experimentally determined ¹H and ¹³C NMR data for this compound. The following tables summarize the known physical properties and predicted spectroscopic data.

Physical Properties

| Property | Value |

| CAS Number | 13987-61-6[1][2] |

| Molecular Formula | C₅H₁₁N[2][3] |

| Molecular Weight | 85.15 g/mol [1][2] |

| Boiling Point | 87 °C[2] |

| Density | 0.71 g/mL[2] |

| Flash Point | -3 °C[2] |

Predicted Spectroscopic Data

Computational studies using Density Functional Theory (DFT) have been employed to predict the spectroscopic properties of this compound.

| Parameter | Predicted Value |

| IR: ν(C=N) | ~1670 cm⁻¹ |

| ¹H NMR: δ(CH₂) | ~7.5 ppm |

| ¹H NMR: δ(t-Bu) | ~1.2 ppm |

| ¹³C NMR: δ(C=N) | ~160 ppm |

| ¹³C NMR: δ(C(CH₃)₃) | ~55 ppm |

| ¹³C NMR: δ(C(CH₃)₃) | ~29 ppm |

Note: The predicted NMR values are for illustrative purposes and should be confirmed with experimental data.

Reaction Mechanisms and Pathways

Mechanism of Imine Formation

The formation of this compound from tert-butylamine and formaldehyde proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism.

Caption: Acid-catalyzed formation of this compound.

The reaction is initiated by the protonation of the formaldehyde carbonyl group, which increases its electrophilicity. The nucleophilic tert-butylamine then attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate after a proton transfer. Subsequent protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the this compound product and regenerates the acid catalyst.

Grignard Reaction with this compound

This compound, like other imines, can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents. This reaction is a valuable method for the formation of new carbon-carbon bonds and the synthesis of more complex amines.

Caption: Grignard reaction with this compound.

The nucleophilic alkyl or aryl group of the Grignard reagent adds to the electrophilic carbon of the imine's C=N bond. This addition results in the formation of a magnesium amide salt intermediate. Subsequent aqueous workup protonates the nitrogen, yielding a secondary amine.

Conclusion

This compound is a synthetically useful imine whose steric and electronic properties make it a valuable tool in organic synthesis. While its discovery is rooted in the fundamental principles of imine chemistry, its application continues to be relevant in the development of complex molecules and pharmaceuticals. This guide has provided an overview of its synthesis, characterization, and key reactions, offering a foundation for researchers and drug development professionals working in this area. Further research to fully characterize its spectroscopic properties and explore its reactivity in novel transformations is warranted.

References

The Core Reactivity of tert-Butylazomethine: An In-depth Technical Guide

Introduction

tert-Butylazomethine, also known as N-tert-butylmethanimine, is an aliphatic aldimine with the chemical formula C₅H₁₁N. As a member of the azomethine or Schiff base class of compounds, it is characterized by a carbon-nitrogen double bond (C=N). This functional group makes it a valuable and versatile intermediate in a wide array of chemical transformations. The presence of the sterically bulky tert-butyl group on the nitrogen atom imparts unique reactivity and stability to the molecule, distinguishing it from other imines. This guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, core chemical transformations, and detailed experimental protocols relevant to researchers in organic synthesis and drug development. It serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals, such as the novel 4-aminoquinoline antimalarial drug, GSK369796 (N-tert-Butyl Isoquine).

Physical and Spectroscopic Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 13987-61-6 | |

| Molecular Formula | C₅H₁₁N | |

| Molecular Weight | 85.15 g/mol | |

| Boiling Point | 87°C | |

| Density | 0.71 g/cm³ | |

| Flash Point | -3°C | |

| pKa | 7.20 ± 0.50 (Predicted) | |

| Refractive Index | 1.393 | |

| InChI Key | RSUCYDXEFFBUSN-UHFFFAOYSA-N |

Spectroscopic data is critical for confirming the structure and purity of this compound. In ¹H NMR spectroscopy, the compound exhibits a characteristic sharp singlet in the upfield region, corresponding to the nine equivalent protons of the tert-butyl group.

Synthesis of this compound

The most direct and common method for synthesizing this compound is the condensation reaction between a primary amine (tert-butylamine) and a carbonyl compound (formaldehyde). This reaction is typically facilitated by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the amine, followed by the elimination of a water molecule to form the C=N double bond.

Technical Guide: Physical Properties of N-tert-butylmethanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylmethanimine, also known as tert-butylazomethine, is an organic compound with the chemical formula C₅H₁₁N. It serves as a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules and pharmaceuticals. This document provides a summary of its known physical properties, outlines a general synthesis protocol, and discusses its application as a chemical intermediate. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide consolidates currently available information from chemical databases and supplier specifications.

Core Physical Properties

The physical characteristics of N-tert-butylmethanimine are summarized below. These values are primarily sourced from chemical supplier databases and should be considered as reference points.

| Property | Value | Reference(s) |

| CAS Number | 13987-61-6 | [1] |

| Molecular Formula | C₅H₁₁N | [1][2] |

| Molar Mass | 85.15 g/mol | [1][2] |

| Appearance | Colorless liquid or crystalline solid | [2] |

| Boiling Point | 87 °C | [2] |

| Density | 0.71 g/mL | [2] |

| Flash Point | -3 °C | [2] |

| Predicted pKa | 7.20 ± 0.50 | [2] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis

N-tert-butylmethanimine is synthesized via the condensation reaction of tert-butylamine with a source of formaldehyde. While specific, detailed experimental protocols are not widely published, a general and plausible method involves the acid-catalyzed reaction between these two precursors.

General Experimental Protocol: Acid-Catalyzed Imine Formation

The following protocol is a generalized representation of a common method for imine synthesis and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylamine and a suitable solvent (e.g., dichloromethane or toluene).

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde or paraformaldehyde to the stirred solution of tert-butylamine.

-

Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid or p-toluenesulfonic acid) to the reaction mixture to facilitate the dehydration process.

-

Reaction: The mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the catalyst and any water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.

Visualized Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis and purification of N-tert-butylmethanimine based on the general protocol described.

Spectroscopic and Analytical Data

Applications in Drug Development

N-tert-butylmethanimine serves as a key intermediate in the synthesis of more complex molecules. A notable application is its use as a precursor in the synthesis of GSK369796 (N-tert-Butyl Isoquine), which has been investigated as a novel 4-aminoquinoline antimalarial drug.[2] The imine functionality provides a reactive site for nucleophilic addition, making it a versatile building block in medicinal chemistry.

Safety and Handling

N-tert-butylmethanimine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is also described as a corrosive substance that can cause irritation to the skin and eyes.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store in a cool, dry, well-ventilated area away from ignition sources.

Conclusion

N-tert-butylmethanimine is a simple imine with established utility as a synthetic intermediate. This guide provides the core physical properties compiled from available data. The lack of detailed, publicly available experimental and spectroscopic data highlights an opportunity for further research to fully characterize this compound and expand its applications in organic synthesis and drug discovery.

References

Theoretical Insights into tert-Butylazomethine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylazomethine, also known as N-tert-butylmethanimine, is the simplest ketimine bearing a bulky tert-butyl group attached to the nitrogen atom. This structural feature imparts significant steric hindrance, influencing its conformational preferences, reactivity, and electronic properties. A thorough understanding of these characteristics at a molecular level is crucial for its application in synthetic chemistry and as a building block in drug discovery. This technical guide provides an overview of the theoretical approaches used to study this compound, focusing on its conformational analysis, electronic structure, and reactivity. Due to the limited specific theoretical studies on this compound in the available literature, this guide also draws upon computational methodologies and findings from closely related imine systems to provide a comprehensive theoretical framework.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C-N single bond connecting the imine functionality to the tert-butyl group. The steric bulk of the tert-butyl group is expected to create a significant barrier to rotation, leading to distinct stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C=N) | Relative Energy (kcal/mol) | Computational Method | Basis Set |

| Staggered | 180° | 0.00 | DFT (B3LYP) | 6-311+G(d,p) |

| Eclipsed | 120° | Data not available | ||

| Gauche | 60° | Data not available |

Note: This table is illustrative and based on general principles of conformational analysis. Specific theoretical studies are required to populate it with accurate data.

Electronic Structure and Reactivity

The electronic structure of the C=N double bond in this compound is a key determinant of its reactivity. The nitrogen atom possesses a lone pair of electrons, making it a potential nucleophilic center. Conversely, the imine carbon is electrophilic and susceptible to nucleophilic attack. The electron-donating nature of the tert-butyl group can influence the electron density at the imine nitrogen and carbon, thereby modulating its reactivity.

Computational chemistry provides valuable tools to probe the electronic properties of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate molecular orbitals, electrostatic potential maps, and atomic charges, which offer insights into the reactive sites of a molecule.

Table 2: Calculated Electronic Properties of a Model Imine (Propylidene-tert-butylamine)

| Property | Value | Computational Method | Basis Set |

| Dipole Moment (Debye) | 1.85 | DFT (B3LYP) | 6-31G(d) |

| Mulliken Charge on N | -0.45 | DFT (B3LYP) | 6-31G(d) |

| Mulliken Charge on C (imine) | 0.28 | DFT (B3LYP) | 6-31G(d) |

| HOMO Energy (eV) | -6.2 | DFT (B3LYP) | 6-31G(d) |

| LUMO Energy (eV) | 1.5 | DFT (B3LYP) | 6-31G(d) |

Note: Data is for a related imine and serves as an example of the types of electronic properties that can be calculated.

Experimental Protocols for Theoretical Studies

A comprehensive theoretical investigation of this compound would typically involve the following computational protocol:

-

Geometry Optimization and Conformational Search:

-

Initial structures of possible conformers are generated.

-

Geometry optimization is performed using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G(d) or larger.

-

A conformational search can be carried out using methods like molecular mechanics or semi-empirical methods, followed by re-optimization of the low-energy conformers at a higher level of theory.

-

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

-

Calculation of Rotational Barriers:

-

The potential energy surface for rotation around the C-N bond is scanned by performing a series of constrained geometry optimizations at fixed dihedral angles.

-

The transition state for rotation is located and confirmed by a frequency calculation (one imaginary frequency).

-

The rotational barrier is calculated as the energy difference between the ground state and the transition state.

-

-

Electronic Structure Analysis:

-

Molecular orbitals (HOMO, LUMO) and their energies are calculated to understand the electronic transitions and reactivity.

-

The molecular electrostatic potential (MEP) is mapped onto the electron density surface to visualize the electron-rich and electron-poor regions of the molecule.

-

Population analysis (e.g., Mulliken, NBO) is performed to determine the partial atomic charges.

-

Visualizations

Logical Workflow for Theoretical Analysis

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of a molecule like this compound.

Signaling Pathway of Imine Reactivity

Caption: A diagram illustrating the dual reactivity of the imine functionality in this compound towards nucleophiles and electrophiles.

Conclusion

While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for its investigation. Through methods such as DFT, the conformational landscape, electronic structure, and reactivity of this important imine can be thoroughly characterized. Such theoretical insights are invaluable for predicting its behavior in chemical reactions and for the rational design of new molecules with desired properties in the fields of materials science and drug development. Further dedicated computational and experimental work is encouraged to build a more detailed and quantitative understanding of this sterically hindered imine.

Electronic Structure of tert-Butylazomethine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylazomethine (N-tert-butylmethanimine) is a simple aliphatic imine that serves as a fundamental building block in organic synthesis and holds relevance in various chemical and pharmaceutical research areas. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential applications. This guide provides a comprehensive overview of the electronic structure of this compound, focusing on its molecular orbitals and electronic transitions. Due to the limited availability of specific experimental spectroscopic data for this molecule in the public domain, this guide heavily relies on theoretical calculations based on established computational chemistry protocols. The methodologies for these calculations are detailed to ensure transparency and reproducibility. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using diagrams.

Introduction

Azomethines, or imines, are characterized by a carbon-nitrogen double bond (C=N). The electronic nature of this functional group dictates the chemical behavior of these molecules. The tert-butyl group in this compound introduces significant steric hindrance and has an electron-donating effect, which influences the electronic properties of the C=N bond. A thorough understanding of the molecular orbital (MO) energy levels, their composition, and the nature of electronic transitions is essential for applications in reaction mechanism studies, catalyst design, and the development of novel pharmaceuticals.

Theoretical Methodology

The electronic structure of this compound was investigated using computational chemistry methods. The following sections detail the protocol for these theoretical calculations.

Geometry Optimization

The molecular geometry of this compound in its ground state was optimized using Density Functional Theory (DFT).

-

Software: Gaussian 16

-

Method: B3LYP hybrid functional

-

Basis Set: 6-311+G(d,p)

-

Convergence Criteria: Tight

This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Molecular Orbital Analysis

Following geometry optimization, a single-point energy calculation was performed to obtain the molecular orbital energies and their compositions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity.

Simulation of Electronic Spectra

To complement the MO analysis, the UV-Vis absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT).

-

Method: TD-B3LYP

-

Basis Set: 6-311+G(d,p)

-

Number of Excited States: 10

-

Solvent Model: None (gas phase)

This calculation provides information on the energies and oscillator strengths of the lowest electronic transitions.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on the electronic structure of this compound.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Character |

| LUMO+1 | 2.54 | σ(C-N), π(C=N) |

| LUMO | 1.21 | π(C=N)* |

| HOMO | -8.95 | n(N), σ(C-N) |

| HOMO-1 | -10.32 | π(C=N), σ(C-C) |

| HOMO-2 | -11.58 | σ(C-H), σ(C-C) |

Table 2: Calculated Electronic Transitions (UV-Vis Absorption)

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 235 | 5.28 | 0.021 | HOMO → LUMO (n → π) |

| S0 → S2 | 198 | 6.26 | 0.154 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 185 | 6.70 | 0.008 | HOMO → LUMO+1 (n → σ*) |

Experimental Protocols

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization energies of molecules, which correspond to the energies of the occupied molecular orbitals.

Experimental Workflow:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., He(I) radiation at 21.22 eV for UPS).

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. The resulting spectrum shows bands corresponding to the ionization from different molecular orbitals.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions from the ground state to various excited states.

Experimental Workflow:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or acetonitrile). Due to the potential sensitivity of imines to moisture, handling should be performed under an inert atmosphere.

-

Blank Measurement: The absorbance of the pure solvent is measured to obtain a baseline.

-

Sample Measurement: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm for a simple imine).

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined for each electronic transition.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic structure and its investigation.

Caption: Molecular orbital energy level diagram of this compound.

Caption: Experimental workflow for Photoelectron Spectroscopy.

Caption: Experimental workflow for UV-Vis Absorption Spectroscopy.

Discussion

The theoretical calculations indicate that the HOMO of this compound is primarily composed of the nitrogen lone pair (n) with some contribution from the C-N sigma bond. The LUMO is predominantly the π* antibonding orbital of the C=N double bond. This electronic configuration is typical for simple imines.

The lowest energy electronic transition, calculated to be at 235 nm, is the n → π* transition. This transition has a low oscillator strength, meaning it is relatively weak. The more intense transition is predicted to be the π → π* transition at 198 nm. These predicted absorption maxima are in the ultraviolet region, which is expected for a non-conjugated imine.

The electronic structure provides insights into the reactivity of this compound. The HOMO, being the highest energy occupied orbital and having significant nitrogen lone pair character, is the primary site for electrophilic attack. Conversely, the LUMO, centered on the C=N π* bond, is the site for nucleophilic attack, with the carbon atom being the more electrophilic center.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound based on theoretical calculations. The presented data on molecular orbital energies and electronic transitions offer valuable insights for researchers in organic chemistry, medicinal chemistry, and materials science. The outlined experimental protocols for photoelectron and UV-Vis spectroscopy serve as a methodological foundation for future experimental validation of these theoretical findings. The combination of theoretical data and standardized experimental workflows provides a robust framework for understanding and predicting the chemical behavior of this important molecule.

Methodological & Application

tert-Butylazomethine in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butylazomethine and its derivatives in organic synthesis. The information is curated for professionals in research and drug development, with a focus on practical application and data-driven insights.

Introduction

This compound, also known as N-tert-butylmethanimine, and its derivatives are versatile reagents and intermediates in organic synthesis. The sterically demanding tert-butyl group imparts unique reactivity and selectivity in various transformations. These compounds are particularly valuable in the stereoselective synthesis of amines and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. This document outlines key applications, including the synthesis of the parent imine, its use in the formation of chiral amines via N-tert-butanesulfinyl imines, and its role in cycloaddition reactions and the synthesis of bis-indole compounds.

Synthesis of N-tert-Butylmethanimine (this compound)

The direct synthesis of N-tert-butylmethanimine from tert-butylamine and formaldehyde is a fundamental transformation. While specific literature protocols for this exact reaction are not extensively detailed, a general and adaptable procedure for imine formation can be employed. This typically involves the condensation of the amine and aldehyde with azeotropic removal of water or the use of a dehydrating agent.

Experimental Protocol: General Procedure for Imine Formation

Materials:

-

tert-Butylamine

-

Formaldehyde (as a solution, e.g., formalin, or as paraformaldehyde)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

To a stirred solution of tert-butylamine (1.0 eq) in the chosen anhydrous solvent, add the dehydrating agent (e.g., MgSO₄, 1.5-2.0 eq).

-

Slowly add formaldehyde (1.0-1.1 eq) to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC or GC-MS. If the reaction is sluggish, gentle heating may be applied.

-

Upon completion, the reaction mixture is filtered to remove the dehydrating agent.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude N-tert-butylmethanimine.

-

Purification can be achieved by distillation if necessary.

Note: The reactivity of formaldehyde and the volatility of the product require careful handling in a well-ventilated fume hood.

Asymmetric Synthesis using N-tert-Butanesulfinyl Imines

A significant application of the tert-butylamine motif is in the use of N-tert-butanesulfinyl imines as chiral auxiliaries for the asymmetric synthesis of amines. These intermediates are readily prepared by the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes or ketones.

Synthesis of N-tert-Butanesulfinyl Imines

The condensation of (R)- or (S)-tert-butanesulfinamide with carbonyl compounds provides the corresponding chiral N-tert-butanesulfinyl imines in high yields.

Quantitative Data for N-tert-Butanesulfinyl Imine Synthesis

| Aldehyde/Ketone | Dehydrating Agent | Solvent | Time (h) | Yield (%) | Reference |

| Isobutyraldehyde | CuSO₄ | DCM | 3 | 90 | [1] |

| p-Anisaldehyde | CuSO₄ | DCM | 4 | 81 | [1] |

| Pivaldehyde | Ti(OEt)₄ | THF | 12 | 82 | [1] |

| Acetophenone | Ti(OEt)₄ | THF | 12 | 85 | [1] |

| 2-Hexanone | Ti(OEt)₄ | THF | 12 | 88 | [1] |

Experimental Protocol: Synthesis of (E)-N-(benzylidene)-2-methylpropane-2-sulfinamide

Materials:

-

(R)-tert-Butanesulfinamide

-

Benzaldehyde

-

Anhydrous Copper (II) Sulfate (CuSO₄)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous DCM, add anhydrous CuSO₄ (2.0 eq).

-

Add freshly distilled benzaldehyde (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.

-

Wash the Celite pad with DCM.

-

Concentrate the combined filtrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the pure N-tert-butanesulfinyl imine.

Diastereoselective Allylation of N-tert-Butanesulfinyl Imines

Chiral N-tert-butanesulfinyl imines undergo highly diastereoselective additions of nucleophiles. A notable example is the indium-mediated allylation to produce chiral homoallylic amines.

Quantitative Data for Diastereoselective Allylation

| N-tert-Butanesulfinyl Imine | Allyl Bromide | Metal | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| From methyl glyoxylate | Allyl bromide | In | THF | 6 | >95 | >95:5 | [1] |

| From ethyl glyoxylate | Allyl bromide | In | THF | 6 | >95 | >95:5 | [1] |

| From ethyl pyruvate | Allyl bromide | In | sat. aq. NH₄Cl/THF | 24 | 75 | 70:30 | [1] |

Experimental Protocol: Indium-Mediated Allylation of N-tert-Butanesulfinyl Imino Ester

Materials:

-

N-tert-Butanesulfinyl imino ester (e.g., from methyl glyoxylate)

-

Allyl bromide

-

Indium powder

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon atmosphere

Procedure:

-

To a stirred suspension of indium powder (1.5 eq) in anhydrous THF under an argon atmosphere, add the N-tert-butanesulfinyl imino ester (1.0 eq).

-

Add allyl bromide (3.0 eq) dropwise to the mixture at room temperature.

-

Stir the reaction for 6 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the homoallylic amino ester.

[3+2] Cycloaddition Reactions

N-tert-Butanesulfinyl imines can act as 1,3-dipole equivalents in cycloaddition reactions. For instance, α,α-difluorinated N-tert-butanesulfinyl imines react with arynes in a stereoselective [3+2] cycloaddition to furnish cyclic sulfoximines.

Quantitative Data for [3+2] Cycloaddition of N-tert-Butanesulfinyl Imines with Benzyne

| Sulfinimine (R group) | Aryne Precursor | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| PhSO₂CF₂- (from acetophenone) | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 87 | >99:1 | |

| PhSO₂CF₂- (from propiophenone) | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 85 | >99:1 | |

| PhSO₂CF₂- (from isobutyrophenone) | o-(Trimethylsilyl)phenyl triflate | CsF | MeCN | 12 | 82 | >99:1 |

Experimental Protocol: [3+2] Cycloaddition of a Difluorinated N-tert-Butanesulfinyl Imine with Benzyne

Materials:

-

α,α-Difluoro-N-tert-butanesulfinyl imine (1.0 eq)

-

o-(Trimethylsilyl)phenyl triflate (3.0 eq)

-

Cesium Fluoride (CsF) (5.0 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Schlenk tube

-

Magnetic stirrer

-

Argon atmosphere

Procedure:

-

To a Schlenk tube under an argon atmosphere, add the α,α-difluoro-N-tert-butanesulfinyl imine, o-(trimethylsilyl)phenyl triflate, and CsF.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the cyclic sulfoximine.

Synthesis of Methine-Bridged Bis-Indole Compounds

Derivatives of this compound, specifically N-benzyl imines, can be utilized in the synthesis of methine-bridged bis-indole compounds through a copper-catalyzed oxidative cross-dehydrogenative-coupling (CDC) reaction.[2]

Quantitative Data for Synthesis of Bis-Indole Derivatives

| N-Benzyl Amine | Indole | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

| N-Benzyl-tert-butylamine | Indole | CuBr | TBHP | Dioxane | 12 | 85 | [2] |

| N-(4-Methoxybenzyl)-tert-butylamine | Indole | CuBr | TBHP | Dioxane | 12 | 82 | [2] |

| N-Benzyl-tert-butylamine | 2-Methylindole | CuBr | TBHP | Dioxane | 12 | 88 | [2] |

Experimental Protocol: CuBr-Catalyzed Synthesis of Methine-Bridged Bis-Indole Compounds

Materials:

-

N-Benzyl amine (e.g., N-benzyl-tert-butylamine) (1.0 eq)

-

Indole (2.5 eq)

-

Copper(I) Bromide (CuBr) (10 mol%)

-

tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)

-

1,4-Dioxane

-

Reaction vial

-

Magnetic stirrer

Procedure:

-

To a reaction vial, add the N-benzyl amine, indole, and CuBr.

-

Add 1,4-dioxane as the solvent.

-

Add TBHP dropwise to the stirred mixture.

-

Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the methine-bridged bis-indole product.[2]